3-bromo-4-methyl-5-[(2S)-pyrrolidin-2-yl]-4H-1,2,4-triazole dihydrochloride
Description
Properties
IUPAC Name |
3-bromo-4-methyl-5-[(2S)-pyrrolidin-2-yl]-1,2,4-triazole;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrN4.2ClH/c1-12-6(10-11-7(12)8)5-3-2-4-9-5;;/h5,9H,2-4H2,1H3;2*1H/t5-;;/m0../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTNPAGRJTFWSQV-XRIGFGBMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1Br)C2CCCN2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=NN=C1Br)[C@@H]2CCCN2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrCl2N4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.01 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Introduction of the Methyl Group
Alkylation at the N4 position of the triazole core is critical for installing the methyl group. A representative procedure involves reacting 3-bromo-1H-1,2,4-triazole with methyl iodide in the presence of a base such as potassium carbonate. For instance, in a similar alkylation, 3-bromo-1-(4-methoxybenzyl)-1H-1,2,4-triazole was synthesized using N-ethyl-N-isopropylpropan-2-amine in acetonitrile under reflux, yielding 20% after chromatographic purification . Optimizing stoichiometry and reaction time could enhance yields for the methyl derivative.
Coupling with (2S)-Pyrrolidin-2-Yl Moieties
Introducing the stereospecific pyrrolidine group necessitates chiral resolution or asymmetric synthesis. A plausible route involves a copper-catalyzed coupling between 3-bromo-4-methyl-1H-1,2,4-triazole and a (2S)-pyrrolidine-2-boronic acid derivative. In analogous reactions, aryl boronic acids coupled with 3-bromo-1H-1,2,4-triazole using copper(II) acetate and pyridine in dichloromethane achieved 38–50% yields . Stereochemical integrity could be preserved by employing enantiomerically pure boronic acids or chiral ligands during coupling.
Challenges and Optimization
-
Low Yields in Coupling Reactions: Ullmann and copper-mediated couplings often suffer from moderate yields (20–50%) due to side reactions. Optimizing ligand choice (e.g., 1,10-phenanthroline) or switching to palladium catalysts may improve efficiency.
-
Stereochemical Control: Ensuring the (2S) configuration requires chiral auxiliaries or enantioselective synthesis. Enzymatic resolution or chiral stationary-phase chromatography could aid in isolating the desired enantiomer.
-
Solvent and Temperature Effects: Polar aprotic solvents like DMF or DMSO enhance reaction rates but complicate purification. Lowering temperatures during sensitive steps (e.g., <0°C for alkylations) may prevent decomposition.
Chemical Reactions Analysis
Types of Reactions:
Oxidation:
Subjecting the compound to oxidizing agents such as potassium permanganate can modify the methyl group.
Reduction:
Reduction reactions, often with sodium borohydride, can be employed to alter other functional groups present in the structure.
Substitution:
Electrophilic and nucleophilic substitution reactions are common, particularly affecting the bromine atom, allowing the synthesis of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, dichloromethane, room temperature.
Reduction: Sodium borohydride, ethanol, reflux conditions.
Substitution: Alkyl halides, acetone, sodium iodide as a catalyst.
Major Products:
Different triazole derivatives depending on the specific reagents and conditions used in these reactions
Scientific Research Applications
Chemistry:
Used as an intermediate in the synthesis of more complex organic molecules.
Key starting material in the creation of new pharmaceuticals.
Biology:
Biological assays to understand the compound's interaction with various enzymes and proteins.
Research into its potential as a molecular probe due to its unique structure.
Medicine:
Potential use as a precursor in developing new therapeutic agents, particularly in the area of antineoplastic and antimicrobial drugs.
Industry:
In industrial chemistry, it can be part of materials science research for developing novel polymers and advanced materials.
Mechanism of Action
The exact mechanism of action often depends on the compound's role in the context of use. For instance, in medicinal chemistry:
Molecular Targets and Pathways:
The compound can bind to specific enzymes or receptors, modifying their activity and influencing biochemical pathways.
It may inhibit or activate pathways involved in disease mechanisms, providing therapeutic benefits.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazole Derivatives with Bromine and Heterocyclic Substituents
5-[2-(4-Bromophenyl)-1,3-Benzoxazol-5-Yl]-4-(2-Methylphenyl)-2,4-Dihydro-3H-1,2,4-Triazole-3-Thione ()
- Structural Differences : Replaces the pyrrolidine group with a benzoxazole-thione system and introduces a 2-methylphenyl substituent.
- Analytical Data :
S-Alkyl 4-(4-Chlorophenyl)-5-(Pyrrole-2-Yl)-1,2,4-Triazole-3-Thiol Derivatives ()
- Structural Differences : Substitutes bromine with a chlorophenyl group and replaces pyrrolidine with pyrrole.
- Key Features: The thiol (-SH) group enables disulfide bond formation, contrasting with the target’s hydrochloride salt.
Pyrazole and Tetrazole Analogs
4-Bromo Pyrazol-3-One Derivatives ()
- Example 5.17 : 4-Bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one.
4-(2H-Tetrazol-5-Yl)Pyridinium Perchlorate ()
Pharmacological Salt Forms
Valtorcitabine Dihydrochloride ()
- Comparison Basis : Both are dihydrochloride salts.
- Functional Contrast : Valtorcitabine is a nucleoside analog, whereas the target compound’s triazole-pyrrolidine system may target different biological pathways (e.g., protease inhibition or receptor modulation) .
Biological Activity
The compound 3-bromo-4-methyl-5-[(2S)-pyrrolidin-2-yl]-4H-1,2,4-triazole dihydrochloride is a member of the triazole family, which has garnered attention due to its diverse biological activities. This article aims to compile and synthesize existing research findings on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of approximately 230.01671 g/mol. The compound features a triazole ring substituted with a bromine atom and a pyrrolidine moiety, which may contribute to its biological activity by enhancing solubility and interaction with biological targets.
Antimicrobial Activity
Research has demonstrated that derivatives of triazole compounds exhibit significant antimicrobial properties. In particular, triazole derivatives have been shown to possess antibacterial activity against various strains of bacteria:
- Staphylococcus aureus
- Escherichia coli
For instance, studies on related triazole compounds have indicated that some exhibit minimum inhibitory concentrations (MICs) comparable to standard antibiotics such as ampicillin, suggesting potential as effective antibacterial agents .
Anticancer Potential
Triazoles have also been investigated for their anticancer properties. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation. For example, compounds similar to this compound have been reported to inhibit mitotic kinesins like HSET (KIFC1), leading to multipolar spindle formation and subsequent cancer cell death .
Case Study: HSET Inhibition
A study identified novel inhibitors targeting HSET that displayed micromolar in vitro inhibition. These inhibitors caused centrosome amplification in cancer cells, demonstrating the potential for triazole derivatives in cancer therapy .
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : Compounds in this class often inhibit enzymes critical for bacterial DNA replication and repair.
- Cell Membrane Disruption : They can destabilize bacterial cell membranes leading to cell lysis.
- Antioxidant Activity : Some triazoles exhibit antioxidant properties that may protect against oxidative stress in cells.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of triazole compounds. Modifications on the triazole ring and substituents like the pyrrolidine group can significantly influence biological activity. For example:
| Compound Modification | Biological Activity |
|---|---|
| Bromine substitution | Enhanced antibacterial activity |
| Pyrrolidine attachment | Improved solubility and cellular uptake |
Q & A
Basic Questions
Q. What are the key synthetic pathways for preparing 3-bromo-4-methyl-5-[(2S)-pyrrolidin-2-yl]-4H-1,2,4-triazole dihydrochloride?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with functionalized triazole precursors. For example:
- Step 1 : Formation of the triazole core via cyclization of thiosemicarbazides or hydrazides under reflux conditions (e.g., using DMSO as a solvent at 100–120°C for 12–18 hours) .
- Step 2 : Introduction of the pyrrolidine moiety via nucleophilic substitution or coupling reactions. Chiral resolution may be required to isolate the (2S)-pyrrolidin-2-yl configuration .
- Step 3 : Bromination at the 3-position using brominating agents like NBS (N-bromosuccinimide) in dichloromethane at 0–5°C .
- Final Step : Salt formation with HCl to yield the dihydrochloride form, followed by purification via recrystallization (water-ethanol mixtures) .
Q. How is the compound characterized to confirm its structural integrity?
- Methodological Answer : A combination of techniques is used:
- Elemental Analysis : To verify stoichiometry (e.g., %C, %H, %N within ±0.3% of theoretical values) .
- Spectroscopy :
- ¹H/¹³C-NMR : Assigns protons/carbons to the triazole ring, pyrrolidine, and substituents (e.g., methyl groups at δ ~2.5 ppm, aromatic protons at δ ~7.0–8.5 ppm) .
- IR : Confirms functional groups (e.g., N-H stretches at ~3300 cm⁻¹, C-Br vibrations at ~650 cm⁻¹) .
- Mass Spectrometry (ESI+) : Molecular ion peaks (e.g., [M+H]⁺ at m/z 304.02 for the free base) .
Q. What are the solubility properties of this compound in common solvents?
- Methodological Answer :
- Polar Solvents : Highly soluble in water (due to dihydrochloride salt), DMSO, and methanol.
- Non-Polar Solvents : Poor solubility in hexane or chloroform.
- Experimental Note : Solubility can be optimized for biological assays using co-solvents like DMSO (≤5% v/v) to avoid precipitation .
Advanced Research Questions
Q. How can the stereochemical integrity of the (2S)-pyrrolidine group be validated?
- Methodological Answer :
- X-ray Crystallography : Use SHELXL for refinement to resolve chiral centers. For example, compare observed vs. calculated electron density maps to confirm the (2S)-configuration .
- Chiral HPLC : Employ a Chiralpak® column (e.g., AD-H) with a hexane/isopropanol mobile phase to separate enantiomers and verify optical purity (>98% ee) .
Q. How can computational modeling predict the compound’s biological activity?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., enzymes with triazole-binding pockets). Focus on hydrogen bonding (pyrrolidine NH) and halogen interactions (bromine) .
- ADME Prediction : Tools like SwissADME assess bioavailability (e.g., LogP ~1.5, indicating moderate lipophilicity) and blood-brain barrier penetration .
Q. How should researchers address discrepancies in reaction yields during scale-up?
- Methodological Answer :
- Process Optimization :
- Temperature Control : Microwave-assisted synthesis (e.g., 165°C, 12.2 bar) improves consistency vs. traditional reflux .
- Catalysis : Screen palladium or copper catalysts for coupling steps to enhance efficiency .
- Analytical Troubleshooting : Use GC-MS to detect side products (e.g., dehalogenated byproducts) and adjust stoichiometry .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in triazole derivatives?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace bromine with chlorine or methyl groups) and compare bioactivity .
- Key SAR Parameters :
| Substituent | Effect on Activity | Reference |
|---|---|---|
| Bromine at C3 | Enhances halogen bonding | |
| (2S)-Pyrrolidine | Improves target selectivity | |
| Methyl at C4 | Reduces metabolic degradation |
Data Contradiction Analysis
Q. Why do different studies report varying melting points for structurally similar triazoles?
- Methodological Answer :
- Crystallinity Differences : Polymorphism or hydrate/solvate formation (e.g., ethanol vs. water recrystallization) alters melting points .
- Purity Assessment : Use DSC (Differential Scanning Calorimetry) to detect impurities affecting thermal properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
